molecular formula C17H22BrNO5 B15310407 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid

3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid

Cat. No.: B15310407
M. Wt: 400.3 g/mol
InChI Key: QUDRBMWSDIWHIG-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is an organic compound that features a piperidine ring substituted with a bromophenoxy group and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This reaction is typically carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Coupling with Piperidine: The 4-bromophenol is then reacted with piperidine under basic conditions to form 3-(4-bromophenoxy)piperidine. This step often employs a base such as potassium carbonate.

    Introduction of the tert-Butoxycarbonyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom on the phenoxy group can be substituted with other nucleophiles.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups involved.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Deprotection: The free amine derivative of the compound.

    Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reaction conditions.

Scientific Research Applications

3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can protect the piperidine nitrogen during synthetic transformations, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Methoxyphenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid: Similar structure but with a methoxy group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid can impart unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions.

Properties

Molecular Formula

C17H22BrNO5

Molecular Weight

400.3 g/mol

IUPAC Name

3-(4-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C17H22BrNO5/c1-16(2,3)24-15(22)19-10-4-9-17(11-19,14(20)21)23-13-7-5-12(18)6-8-13/h5-8H,4,9-11H2,1-3H3,(H,20,21)

InChI Key

QUDRBMWSDIWHIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)OC2=CC=C(C=C2)Br

Origin of Product

United States

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